![molecular formula C15H22N2O3S B2605017 Furan-2-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone CAS No. 1448077-56-2](/img/structure/B2605017.png)
Furan-2-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
“Furan-2-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone” is a derivative of furan . Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . It belongs to the family of organic compounds called heterocyclic .
Synthesis Analysis
A series of novel furan-2-yl(phenyl)methanone derivatives were synthesized, and their structures were established on the basis of 1H-NMR, 13C-NMR, and mass spectral data . The compound was prepared using chalcones .
Molecular Structure Analysis
The molecular structure of furan derivatives has been experimentally characterized and analyzed in detail using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques conducted in different solvents . The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations .
Chemical Reactions Analysis
Furan derivatives have been used in a variety of reactions. For example, they have been used in the synthesis of chiral furans . They have also been used in the synthesis of δ-®-coniceine and indolizidine 209B .
Physical And Chemical Properties Analysis
Furan derivatives are typically colorless liquids, but aged samples appear amber . They possess a faint odor of burning and a bitter taste . They are miscible with but unstable in water and are soluble in common organic solvents .
Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
Aza-Piancatelli Rearrangement : Furan-2-yl(phenyl)methanol derivatives undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)₃, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives with good yields and high selectivity. This method highlights efficient synthesis processes due to low catalyst loading and faster reaction times, as demonstrated by B. Reddy et al. (2012) (Reddy et al., 2012).
Antimicrobial Activity : A N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative was synthesized and characterized for potential therapeutic uses, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This synthesis process and potential applications were detailed by Sandra M. Bonilla-Castañeda et al. (2022) (Bonilla-Castañeda et al., 2022).
Biological Activities and Applications
- Antimicrobial Susceptibility Tests : A novel series of 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone were synthesized and subjected to antimicrobial susceptibility tests against Staphylococcus aureus and Escherichia coli. The study by A. B. S. Khumar et al. (2018) found that certain compounds exhibited effective antimicrobial activities, highlighting the potential of furan derivatives in developing new antibacterial agents (Khumar et al., 2018).
Advanced Material Synthesis
- Hydrodeoxygenation (HDO) Process : The selective deoxygenation of aqueous furfural to 2-methylfuran over Cu0/Cu2O·SiO2 sites via a copper phyllosilicate precursor without extraneous gas was reported by Bolong Li et al. (2018). This process emphasizes the production of 2-methylfuran, an important biogasoline additive, showcasing the application of furan derivatives in renewable energy resources (Li et al., 2018).
Future Directions
properties
IUPAC Name |
furan-2-yl-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c18-15(14-3-1-7-20-14)17-4-2-10-21-12-13(17)11-16-5-8-19-9-6-16/h1,3,7,13H,2,4-6,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDHZQLTHKQSFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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